2-Benzyl-1H-indene
Description
2-Benzyl-1H-indene (C₁₆H₁₄) is a bicyclic aromatic hydrocarbon featuring a fused indene core substituted with a benzyl group at the 2-position. Its molecular structure comprises a five-membered indene ring fused to a benzene ring, with a benzyl group extending from the indene moiety.
Properties
CAS No. |
16274-93-4 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-benzyl-1H-indene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)12-14/h1-9,11H,10,12H2 |
InChI Key |
QAUQHTFRJMMRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
- Planarity : The indene core is nearly planar, as evidenced by X-ray crystallography studies of related derivatives .
- Substituent Effects : The benzyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions (e.g., π-π stacking and hydrogen bonding) .
Structural and Crystallographic Differences
Table 1: Structural Parameters of Selected Indene Derivatives
Key Observations :
- Planarity: Methoxy-substituted derivatives (e.g., ) exhibit higher planarity in the indanone system compared to benzodioxole-substituted analogs .
- Substituent Impact : Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while bulky substituents (e.g., benzodioxole) increase torsional strain .
Key Observations :
- Catalytic vs. Condensation Routes: Radical-based methods (e.g., ) offer higher yields for non-polar derivatives, while aldol condensation is versatile for polar ketone analogs .
Physicochemical Properties
Table 3: Spectroscopic and Physical Data
Key Observations :
- NMR Shifts : Benzyl protons resonate at ~3.8 ppm in this compound, while methoxy groups in analogs appear at ~3.3 ppm .
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